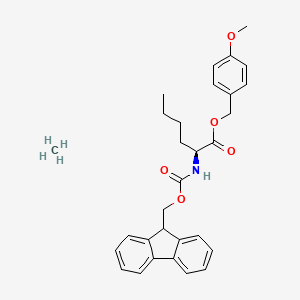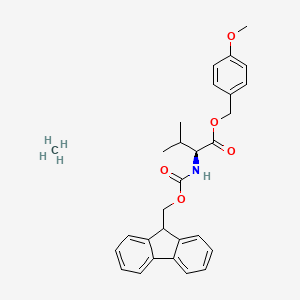
2-(4-Methylphenyl)ethanesulfonic acid
Overview
Description
2-(4-Methylphenyl)ethanesulfonic acid is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylphenyl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylphenyl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Reactions and Methanogenesis
2-(4-Methylphenyl)ethanesulfonic acid and its analogues play a significant role in the study of enzymatic reactions and methanogenesis. Research on coenzyme M analogues, including 2-(methylthio)ethanesulfonate (a derivative), has shown their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. Such analogues are crucial for understanding the enzymatic pathways leading to methane production in microorganisms (Gunsalus, Romesser, & Wolfe, 1978).
Methanogenic Bacteria Cultivation
The compound is instrumental in methanogenic bacteria cultivation. A study on Methanobacterium ruminantium emphasized the sensitivity of this bacterium to 2-mercaptoethanesulfonic acid (HS-CoM), a related compound, revealing its critical role in the nutrition of such bacteria (Balch & Wolfe, 1976).
Environmental Chemistry and Water Analysis
In environmental chemistry, methods have been developed using 2-(4-Methylphenyl)ethanesulfonic acid derivatives for detecting and analyzing pollutants like alachlor in water, which is pivotal for environmental monitoring and protection (Macomber et al., 1992).
Material Science and Polymers
This compound has also found applications in material science. Water-soluble sodium poly(2-(4-methyl-3-thienyloxy)ethanesulfonate), a derivative, demonstrates properties that lead to stable, highly conducting materials. These findings are significant for developing advanced materials and electronic applications (Chayer, Faid, & Leclerc, 1997).
Antibacterial Research
Furthermore, derivatives of 2-(4-Methylphenyl)ethanesulfonic acid have been explored in antibacterial research. Synthesized 2-aryl indoles, derived from a related compound, showed potential antibacterial properties against various bacteria, which is crucial for developing new antimicrobial agents (Mishra, Mohanta, & Behera, 2022).
properties
IUPAC Name |
2-(4-methylphenyl)ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZBWXQXOBOVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)ethanesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methane;(4-methoxyphenyl)methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B7839814.png)
![methane;(4-methoxyphenyl)methyl (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B7839815.png)
![4-O-tert-butyl 1-O-[(4-methoxyphenyl)methyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate;methane](/img/structure/B7839830.png)








![1-O-(9H-fluoren-9-ylmethyl) 2-O-[(4-methoxyphenyl)methyl] (2S)-pyrrolidine-1,2-dicarboxylate;methane](/img/structure/B7839879.png)
![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7839887.png)
